

Interpreting the Certificate of Analysis for Carbutamide-d9: A Technical Guide

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Compound of Interest		
Compound Name:	Carbutamide-d9	
Cat. No.:	B588138	Get Quote

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This in-depth guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for **Carbutamide-d9**, a deuterated analog of the first-generation sulfonylurea, Carbutamide. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. This document outlines the key analytical data, details the experimental methodologies used to obtain this data, and provides visual representations of the quality control workflow.

Quantitative Data Summary

The following tables summarize the essential quantitative data typically found on a **Carbutamide-d9** Certificate of Analysis. These values are crucial for assessing the suitability of the material for its intended research application.

Table 1: Identification and General Properties



Parameter	Specification
Compound Name	Carbutamide-d9
CAS Number	1246820-50-7[1][2][3][4][5]
Molecular Formula	C11H8D9N3O3S[2][3][4]
Molecular Weight	280.39 g/mol [2][3][4]
Appearance	White to off-white solid

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Result
Chemical Purity (by HPLC)	High-Performance Liquid Chromatography	≥98%
Isotopic Enrichment (by MS)	Mass Spectrometry	≥99 atom % D
Residual Solvents (by GC-HS)	Gas Chromatography - Headspace	Conforms to specification
Elemental Analysis	Combustion Analysis	Conforms to theoretical values

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into how the quantitative data is generated and verified.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Carbutamide-d9** by separating it from any non-deuterated Carbutamide and other potential impurities.

Instrumentation:



- HPLC system with a UV detector
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1%)

Procedure:

- Sample Preparation: A stock solution of Carbutamide-d9 is prepared by dissolving a
 precisely weighed amount in the mobile phase.
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 25 °C
 - UV Detection Wavelength: 254 nm
- Analysis: The sample is injected into the HPLC system. The retention time of the main peak
 corresponding to Carbutamide-d9 is recorded. The area of this peak, relative to the total
 area of all peaks, is used to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To confirm the molecular weight of **Carbutamide-d9** and determine its isotopic enrichment.



Instrumentation:

 High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by LC.
- Ionization: The sample is ionized, usually in positive ion mode.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The spectrum will show a peak corresponding to the molecular ion of **Carbutamide-d9**.
- Data Interpretation: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation. The high-resolution mass measurement provides confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Carbutamide-d9** and the positions of deuterium labeling.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

- Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

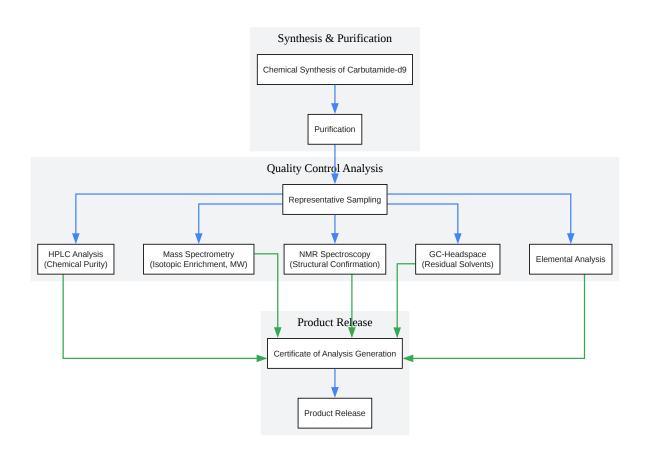


 Spectral Interpretation: The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals and the ¹³C NMR spectrum are analyzed to confirm the overall chemical structure.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the quality control process for **Carbutamide-d9** and the signaling pathway of its non-deuterated counterpart.





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Caption: Quality Control Workflow for Carbutamide-d9.





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Caption: Mechanism of Action of Carbutamide.

This technical guide provides a framework for understanding the critical quality attributes of **Carbutamide-d9** as presented in a Certificate of Analysis. The detailed experimental protocols and visual workflows are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess the suitability of this material for their studies. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier. [4]

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